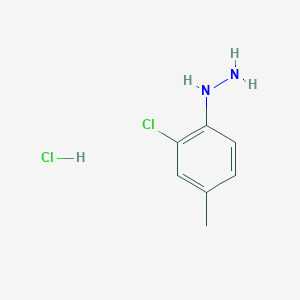

2-Chloro-4-methylphenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSUBZJLENMKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227958-97-6 | |

| Record name | Hydrazine, (2-chloro-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227958-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Chloro-4-methylphenylhydrazine hydrochloride?

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-methylphenylhydrazine hydrochloride

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. It details the compound's physical and chemical properties, structural information, reactivity, and safety protocols. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a thorough understanding of this compound for its effective and safe application in synthesis and research.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a substituted hydrazine derivative of significant interest in the field of organic and medicinal chemistry. As a hydrochloride salt, it offers enhanced stability and solubility compared to its free base form, making it a more convenient reagent for laboratory use.[1] Hydrazine-containing compounds are fundamental precursors in the synthesis of a wide array of heterocyclic systems, which form the core scaffolds of numerous pharmacologically active molecules.[2][3]

The specific substitution pattern of this molecule—a chloro group at position 2 and a methyl group at position 4 on the phenyl ring—provides a unique electronic and steric profile. This influences its reactivity and makes it a valuable intermediate for creating targeted molecular architectures, particularly in the development of novel therapeutic agents.[4] Its application primarily lies in its role as a nucleophile in reactions designed to construct complex ring systems, such as indoles via the Fischer indole synthesis.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific work. The key identifiers for this compound are summarized below.

-

IUPAC Name: (2-chloro-4-methylphenyl)hydrazine;hydrochloride[5][6]

-

Synonyms: (2-chloro-4-methylphenyl)hydrazine hydrochloride[5]

-

Molecular Formula: C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂)[6]

The structure consists of a hydrazine group (-NHNH₂) attached to a 2-chloro-4-methylphenyl ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Physical and Chemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application in experimental work. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid (Typical for this class of compounds) | [1] |

| Molecular Weight | 193.07 g/mol | [5][6] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [5] |

| Boiling Point | 254 °C (for the free base) | [4] |

| Density | 1.26 g/cm³ (for the free base) | [4] |

| Topological Polar Surface Area | 38.1 Ų | [5] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 1 | [7] |

Note: Some physical data, like boiling point and density, are reported for the free base (2-Chloro-4-methylphenylhydrazine) and should be considered indicative.

Chemical Reactivity and Stability

Stability

Under recommended storage conditions, this compound is a stable compound.[8][9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[7][8]

Reactivity and Incompatibilities

As a hydrazine derivative, its reactivity is centered on the nucleophilic nitrogen atoms. It is a key reagent in the Fischer indole synthesis for producing substituted indoles.

It is incompatible with:

-

Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[8][9]

-

Strong acids and bases: May cause decomposition or liberate the free base.[9]

-

Excess heat: Thermal decomposition can lead to the release of hazardous gases.[9]

Hazardous Decomposition Products

In the event of a fire or thermal decomposition, this compound may produce toxic and corrosive gases, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

Synthesis Overview

The hydrochloride salt is typically prepared by reacting the free base, 2-chloro-4-methyl phenyl hydrazine, with hydrochloric acid.[4] The free base itself is commonly synthesized via a two-step process starting from the corresponding aniline (2-chloro-4-methylaniline). This involves:

-

Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite and HCl) at low temperatures to form a diazonium salt.[10][11]

-

Reduction: The resulting diazonium salt is then reduced (e.g., using tin(II) chloride) to yield the phenylhydrazine.[10]

This synthetic route is crucial as it informs potential impurity profiles that may be relevant in sensitive applications like drug development.

Caption: Workflow for qualitative solubility testing.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem Compound Database. Available at: [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wiley SpectraBase. (n.d.). 3-Chloro-4-methylphenylhydrazine hydrochloride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Methylphenyl Hydrazine Hydrochloride: Properties, Applications, and Market Insights. Available at: [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

-

Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Available at: [Link]

Sources

- 1. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.es [fishersci.es]

- 10. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

2-Chloro-4-methylphenylhydrazine hydrochloride structural formula and CAS number.

An In-Depth Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It covers the compound's core identity, synthesis, applications, and safety protocols, providing the foundational knowledge necessary for its effective and safe utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic scaffolds common in medicinal chemistry.

Structural Formula and Chemical Identity

The definitive structure of the compound is crucial for understanding its reactivity.

-

IUPAC Name: (2-chloro-4-methylphenyl)hydrazine;hydrochloride[1][2]

-

SMILES: CC1=CC(=C(C=C1)NN)Cl.Cl[1]

Caption: General workflow for the synthesis of 2-Chloro-4-methylphenylhydrazine HCl.

Causality of Experimental Choices

-

Low Temperature (-5 to 0 °C) for Diazotization: Diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions. Maintaining a low temperature is critical for maximizing the yield of the diazonium intermediate and ensuring the safety of the procedure.

-

Acidic Medium (HCl): The reaction is performed in a strong acid for two primary reasons. First, it protonates the sodium nitrite to form the reactive nitrous acid (HNO₂) in situ. Second, it stabilizes the resulting diazonium salt.

-

Tin(II) Chloride (SnCl₂) as Reductant: SnCl₂ is a classic, reliable, and cost-effective reducing agent for diazonium salts. It provides the necessary electrons to reduce the -N₂⁺ group to the -NH-NH₂ group. The reaction is typically robust and proceeds to completion, with the desired hydrazine hydrochloride precipitating out of the acidic aqueous solution, which simplifies isolation.

Applications in Drug Development

Substituted phenylhydrazines are cornerstone reagents for the synthesis of indole-containing compounds via the Fischer indole synthesis . [3][4]This reaction is one of the oldest and most dependable methods for creating the indole core, a privileged scaffold found in a vast number of pharmaceuticals and natural products. [5][6][7]

The Fischer Indole Synthesis

The core transformation involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. [3]The reaction proceeds through a hydrazone intermediate, which undergoes a-[8][8]sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. [4] The use of this compound allows for the synthesis of indoles with a specific substitution pattern: a chlorine atom at the 7-position and a methyl group at the 5-position of the resulting indole ring. This precise placement of functional groups is a key strategy in drug design to modulate a molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and bioavailability.

While specific drugs derived directly from this exact starting material are proprietary, this chemical is a key intermediate for creating libraries of 5-methyl-7-chloro-indole derivatives for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Experimental Protocols

The following protocol is a self-validating system for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from 2-chloro-4-methylaniline.

Materials:

-

2-chloro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-chloro-4-methylaniline (1 equivalent) with a 6 M solution of hydrochloric acid.

-

Cooling: Cool the resulting slurry to -5 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.

-

Diazotization: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.

-

Stirring: After the addition is complete, stir the mixture for an additional 30-60 minutes at -5 to 0 °C to ensure complete formation of the diazonium salt. [9]5. Preparation of Reductant: In a separate beaker, dissolve tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Reduction: Add the cold tin(II) chloride solution dropwise to the diazonium salt suspension. A precipitate will begin to form.

-

Warming and Isolation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. [9]8. Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold hydrochloric acid solution to remove any unreacted starting materials or soluble byproducts.

-

Drying: Dry the product under vacuum to yield this compound as a solid. The product is often used directly in the next step (e.g., Fischer indole synthesis) without further purification. [9]

Safety and Handling

This compound is an irritant and should be handled with caution in a well-ventilated fume hood. [10]Adherence to standard laboratory safety protocols is mandatory.

| Hazard Category | GHS Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity / Irritation | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Handling & Storage | Hygroscopic. Light sensitive. | P405: Store locked up.Store in a dry, ventilated, and dark place between 2-8°C. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If necessary, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses and continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a pivotal chemical intermediate, primarily valued for its role in the Fischer indole synthesis. Its specific substitution pattern enables the targeted design of 5-methyl-7-chloro-indoles, a scaffold of significant interest in modern drug discovery. A thorough understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is essential for its effective application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44557934, this compound. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44717388, (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. Retrieved from PubChem. [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]

-

Wikipedia contributors. (n.d.). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Chloro-4-methylphenyl)hydrazine hydrochloride. Retrieved from MySkinRecipes. [Link]

-

Al-Hiari, Y. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2565-2575. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4357831, 2-Chloro-4-methylsulfonylphenylhydrazine. Retrieved from PubChem. [Link]

-

Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54156. [Link]

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylphenylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Chloro-4-methylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical process parameters. We will explore the foundational two-step synthesis involving diazotization and reduction, compare various reducing agents, and discuss the synthesis of the requisite starting material. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction and Strategic Importance

This compound (C₇H₁₀Cl₂N₂) is an organic salt belonging to the hydrazine derivative class.[1][2][3] Its molecular structure, featuring a substituted phenyl ring attached to a hydrazine moiety, makes it a versatile building block in organic synthesis. This compound is of particular interest in medicinal chemistry, where it serves as a crucial precursor for the synthesis of various heterocyclic compounds, most notably indole derivatives, which are core structures in numerous active pharmaceutical ingredients (APIs).[4][5][6] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent reactions.[3]

The primary industrial synthesis of arylhydrazines, including the title compound, has long relied on a classical and well-established chemical transformation: the diazotization of a primary aromatic amine followed by a reduction step. This guide will meticulously detail this primary pathway, offering both mechanistic insights and practical, field-proven protocols.

The Core Synthesis Pathway: From Amine to Hydrazine

The most direct and widely adopted route for preparing this compound begins with the starting material, 2-Chloro-4-methylaniline. The synthesis is a two-stage process:

-

Diazotization: Conversion of the primary amine (2-Chloro-4-methylaniline) into a diazonium salt.

-

Reduction: Reduction of the intermediate diazonium salt to the corresponding hydrazine, followed by isolation as the hydrochloride salt.

Caption: Overall synthesis workflow for this compound.

Step 1: Diazotization of 2-Chloro-4-methylaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[7][8] This reaction is fundamental in aromatic chemistry and must be performed under carefully controlled, low-temperature conditions (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[7][9]

Mechanism Insight: The reaction proceeds via the formation of the nitrosyl cation (N≡O⁺) from nitrous acid in the acidic medium. The amine's nucleophilic nitrogen atom then attacks the nitrosyl cation, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion (Ar-N₂⁺) is formed. The presence of excess hydrochloric acid provides the chloride counter-ion.

Caption: The mechanism of aniline diazotization.

Experimental Protocol: Diazotization

-

Preparation: In a jacketed reaction vessel equipped with a mechanical stirrer and a thermometer, charge 2-Chloro-4-methylaniline (1.0 mole equivalent).

-

Acidification: Add concentrated hydrochloric acid (approx. 3.0 mole equivalents) diluted with water. Cool the resulting slurry to 0–5 °C using a circulating chiller.[9][10]

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 mole equivalents) in deionized water. Add this solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5 °C.[7][11] The rate of addition is critical to control the exotherm and prevent decomposition.

-

Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0–5 °C.[11] A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue). If necessary, the excess can be quenched with a small amount of urea or sulfamic acid. The resulting solution of 2-chloro-4-methylbenzenediazonium chloride is used immediately in the next step.

Step 2: Reduction of the Diazonium Salt

The reduction of the diazonium salt to the corresponding hydrazine is the core transformation. The choice of reducing agent is a critical decision based on factors such as cost, yield, purity requirements, and environmental considerations.

Comparative Analysis of Reducing Agents

| Reducing Agent | Advantages | Disadvantages |

| Tin(II) Chloride (SnCl₂) | High yields, well-established method. | Generates tin-based waste, which can be toxic and difficult to remove completely from the product.[12][13] |

| Sodium Sulfite (Na₂SO₃) | Cost-effective, widely used industrially.[14] | Often requires careful pH control and heating; can sometimes lead to side products.[14] |

| Sodium Metabisulfite (Na₂S₂O₅) | Effective and readily available.[15][16] | Similar considerations to sodium sulfite. |

| Ascorbic Acid (Vitamin C) | "Green" chemistry approach, avoids heavy metals, entirely aqueous process.[12][13] | May be more expensive than traditional reagents. |

Experimental Protocol: Reduction using Tin(II) Chloride

This method is a classic and reliable laboratory procedure.

-

Reductant Preparation: In a separate vessel, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 2.2 mole equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.[11]

-

Reduction: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred tin(II) chloride solution.[11] Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, during which time the hydrazine hydrochloride salt will precipitate.[11]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with cold, concentrated hydrochloric acid to remove residual tin salts, followed by a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove organic impurities.

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40–50 °C) to yield this compound as a solid.

Experimental Protocol: Reduction using Sodium Sulfite

This method is common in larger-scale preparations.[14]

-

Reductant Preparation: Prepare a solution of sodium sulfite (approx. 3.0 mole equivalents) in water and cool it to 5-10 °C.[10][14]

-

Addition: Add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature and stirring vigorously.[14]

-

Heating/Hydrolysis: The resulting mixture is then carefully heated to 60-80 °C.[10][17] After a period of heating, the solution is acidified with concentrated hydrochloric acid and heating is continued for several hours to complete the hydrolysis and formation of the hydrazine hydrochloride.[14][17]

-

Isolation: Upon cooling, the this compound precipitates from the acidic solution. The solid is collected by filtration.[10]

-

Purification & Drying: The product is washed with cold water and dried under vacuum.[10]

Synthesis of the Starting Material: 2-Chloro-4-methylaniline

A comprehensive guide necessitates a brief discussion on the synthesis of the key starting material, 2-Chloro-4-methylaniline. A common industrial route involves the catalytic hydrogenation of 2-chloro-4-nitrotoluene.[18]

Caption: Synthesis of the precursor 2-Chloro-4-methylaniline.

Alternatively, direct chlorination of 2-methylaniline can be employed, though this can lead to issues with regioselectivity, producing a mixture of isomers that require purification.[19]

Protocol Outline: Hydrogenation of 2-chloro-4-nitrotoluene

-

A solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., ethanol) is charged into a hydrogenation reactor.

-

A palladium-on-carbon (Pd/C) catalyst is added.[18]

-

The reactor is purged with nitrogen and then pressurized with hydrogen gas.[9]

-

The reaction is stirred at a specific temperature and pressure until hydrogen uptake ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 2-Chloro-4-methylaniline, which can be purified by distillation.

Safety, Handling, and Process Considerations

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive. They should always be generated in situ in a cold solution and used immediately without isolation.[13]

-

Hydrazine Derivatives: Hydrazines and their derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3]

-

Temperature Control: Strict temperature control during the diazotization step is the most critical parameter for ensuring a high yield and preventing the formation of phenolic byproducts from the decomposition of the diazonium salt.

-

Purification: The final product can be purified by recrystallization from water or an alcohol/water mixture.[14] The hydrochloride salt is typically a stable, crystalline solid.[14]

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental reactions of aromatic chemistry. The pathway involving the diazotization of 2-Chloro-4-methylaniline followed by reduction is both efficient and scalable. While traditional reducing agents like tin(II) chloride and sodium sulfite are effective, modern, greener alternatives such as ascorbic acid are gaining traction for their environmental benefits.[12][13] A thorough understanding of the reaction mechanisms, strict control over experimental conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable pharmaceutical intermediate.

References

-

ChemBK. (2024, April 9). This compound. Available from: [Link]

-

Science Alert. Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Available from: [Link]

-

Baxendale Group. Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Available from: [Link]

-

American Chemical Society. (2008, December 12). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Available from: [Link]

-

ResearchGate. (2025, August 7). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Available from: [Link]

- Google Patents. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Organic Syntheses. Phenylhydrazine. Available from: [Link]

- Google Patents. US4352941A - Process for purification of phenylhydrazine.

-

National Institutes of Health. This compound | C7H10Cl2N2 - PubChem. Available from: [Link]

-

ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega. Available from: [Link]

- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Google Patents. US3458283A - Hydrazine purification.

- Google Patents. US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline).

-

National Institutes of Health. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 - PubChem. Available from: [Link]

-

National Institutes of Health. Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. Available from: [Link]

-

ACS Publications. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Available from: [Link]

- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

ACS Publications. (2020, February 21). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones | ACS Omega. Available from: [Link]

-

MySkinRecipes. (2-Chloro-4-methylphenyl)hydrazine hydrochloride. Available from: [Link]

- Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

- Google Patents. CN112358404B - Preparation method of 2-chloro-6-methylaniline.

-

ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. Available from: [Link]

- Google Patents. CN101143838A - Preparation method for 2-chlorophenylhydrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Methylphenyl Hydrazine Hydrochloride: Properties, Applications, and Market Insights. Available from: [Link]

- Google Patents. CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Organic Syntheses. p-Toluenesulfonylhydrazide. Available from: [Link]

-

Speqtus. 4 Chloro Phenyl Hydrazine Hydrochloride. Available from: [Link]

Sources

- 1. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Chloro-4-methylphenyl)hydrazine hydrochloride [myskinrecipes.com]

- 3. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [guidechem.com]

- 10. 4-Methylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

- 15. CN101143838A - Preparation method for 2-chlorophenylhydrazine - Google Patents [patents.google.com]

- 16. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 17. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 18. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 19. Page loading... [guidechem.com]

Solubility of 2-Chloro-4-methylphenylhydrazine hydrochloride in various organic solvents.

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 227958-97-6), a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility. We will explore its physicochemical properties, predict its behavior in various organic solvent classes based on molecular structure, and provide robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, process chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to this compound

This compound is a substituted arylhydrazine derivative frequently employed in the synthesis of heterocyclic compounds, notably indole rings via the Fischer indole synthesis. Its utility as a precursor for pharmacologically active molecules makes a thorough understanding of its physical properties, particularly solubility, a critical prerequisite for reaction optimization, process scale-up, and purification strategy development.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 193.07 g/mol | [1] |

| Appearance | White or slightly yellow crystalline solid | [2] |

| Melting Point | 165-170 °C | [2] |

| Structure |

The molecule's structure is amphiphilic, containing a largely non-polar substituted benzene ring and a highly polar, ionic hydrazine hydrochloride group (-NHNH₃⁺Cl⁻). This duality is the primary determinant of its solubility behavior.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[3] This principle is based on the intermolecular forces between the solute and solvent. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Molecular Structure and Polarity Analysis

The this compound molecule can be dissected into two key regions influencing its solubility:

-

Non-Polar Region: The 2-chloro-4-methylphenyl ring is hydrophobic. The methyl group is non-polar, and while the chlorine atom adds some polarity, the overall character of the ring is lipophilic. This region favors interactions with non-polar or weakly polar organic solvents through van der Waals forces.

-

Polar/Ionic Region: The hydrazine hydrochloride moiety is the dominant contributor to the compound's polarity. It is an ionic salt capable of strong ion-dipole interactions and can act as a hydrogen bond donor. This region will have a strong affinity for polar solvents, especially those capable of hydrogen bonding (protic solvents).

Given the presence of the ionic hydrochloride group, it is predicted that the compound will exhibit its highest solubility in polar protic solvents and will be significantly less soluble in non-polar, aprotic solvents.

Classification of Common Organic Solvents

To rationally select solvents for screening, it is essential to classify them based on their polarity and hydrogen bonding capability.

| Class | Sub-Class | Example Solvents | Primary Intermolecular Forces | Predicted Solubility |

| Polar | Protic | Methanol, Ethanol, Water | H-Bonding, Dipole-Dipole | High |

| Aprotic | DMSO, Acetonitrile, DMF | Dipole-Dipole | Moderate to High | |

| Non-Polar | Aprotic | Toluene, Hexane, Diethyl Ether | Van der Waals (Dispersion) | Low to Insoluble |

Known Solubility Profile

A thorough review of chemical databases and literature reveals a scarcity of precise quantitative solubility data for this compound. The available information is primarily qualitative.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |

| Ethanol | Protic Polar | Data not available | Soluble | [2] |

| Diethyl Ether | Non-Polar Aprotic | Data not available | Soluble | [2] |

| Water | Protic Polar | Data not available | Slightly Soluble | [2] |

Note: The reported solubility in diethyl ether is somewhat anomalous given its non-polar nature and may warrant experimental verification. It could suggest that at low concentrations, solubility is achievable, or it may refer to the free base form of the compound.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is paramount for any practical application. The following section provides detailed, validated protocols for assessing solubility.

Essential Laboratory Safety

This compound and its analogues are hazardous materials. Adherence to safety protocols is mandatory.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[5]

-

Hazards: The compound is harmful if swallowed or in contact with skin.[6] It can cause skin and eye irritation.[2]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and open flames.[4] The material is noted to be hygroscopic, so storage under an inert atmosphere is recommended.[2]

Experimental Workflow Overview

The logical flow for determining solubility involves a preliminary qualitative assessment followed by a rigorous quantitative measurement for promising solvent systems.

Caption: Workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a binary (soluble/insoluble) or semi-quantitative result, ideal for screening a wide range of solvents.

Objective: To quickly assess if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a defined concentration.

Methodology:

-

Preparation: Add approximately 2-5 mg of this compound to a clean, dry vial.

-

Solvent Addition: Add 0.5 mL of the test solvent to the vial.[7][8]

-

Mixing: Cap the vial and vortex or shake vigorously for 30-60 seconds.[9]

-

Observation: Allow the vial to stand for 1-2 minutes and observe. Visually inspect for any undissolved solid particles against a contrasting background.

-

Classification:

-

Soluble: No solid particles are visible; the solution is clear.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

Protocol 2: Quantitative Determination via Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To obtain a precise, reproducible measurement of a compound's solubility in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (ensure solid material will remain after equilibrium is reached).

-

Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Causality: This extended equilibration period is crucial to ensure the system reaches a true thermodynamic minimum, providing the most accurate and stable solubility value, distinct from potentially higher, less stable kinetic solubility measurements.[10]

-

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Trustworthiness: To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires a calibration curve generated from standards of known concentration.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering species are present. Also requires a calibration curve.

-

Gravimetric Analysis: The solvent from a known volume of the supernatant is carefully evaporated, and the remaining solid residue is weighed. This method is less sensitive but can be effective for high solubility values.

-

-

Calculation: Calculate the original concentration in the saturated solution, expressing the result in units such as mg/mL, g/100 mL, or mol/L.

Conclusion

While published quantitative data on the solubility of this compound is limited, a strong predictive framework can be established based on its amphiphilic molecular structure. The presence of the ionic hydrazine hydrochloride group suggests high solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents. For process development and research applications, it is imperative that this predicted behavior is confirmed experimentally. The qualitative screening and quantitative shake-flask protocols detailed in this guide provide a reliable and robust pathway for generating the precise solubility data required for optimizing chemical syntheses, purifications, and formulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44557934, this compound. PubChem. [Link]

-

LibreTexts (2023). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CSU Bakersfield. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717388, (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. [Link]

-

University of Calgary (2023). Solubility of Organic Compounds. University of Calgary Chemistry Department. [Link]

-

SALTISE (2021). Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

ChemBK. This compound - Introduction. ChemBK. [Link]

Sources

- 1. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.ws [chem.ws]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.es [fishersci.es]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. saltise.ca [saltise.ca]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Core Reactions and Mechanisms of 2-Chloro-4-methylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the phenyl ring, offers a valuable building block for creating diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of the key reactions and mechanisms involving this versatile reagent, with a focus on its application in the synthesis of indoles and related heterocyclic systems. As a Senior Application Scientist, this document is designed to provide not only procedural details but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical reagent.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀Cl₂N₂ | |

| Molecular Weight | 193.07 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and various organic solvents |

Safety and Handling: [1]

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves are mandatory.

-

Eye Protection: Safety goggles or a face shield must be worn.

-

Lab Coat: A flame-retardant lab coat is required.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized, a respirator may be necessary.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Core Reactions and Mechanisms

The hydrazine moiety in this compound is the focal point of its reactivity, enabling its participation in a variety of powerful synthetic transformations. The most notable of these are the Fischer indole synthesis and the Japp-Klingemann reaction.

The Fischer Indole Synthesis: A Gateway to Substituted Indoles

The Fischer indole synthesis is a classic and highly versatile acid-catalyzed reaction that constructs the indole ring system from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[2] This reaction is a cornerstone of heterocyclic chemistry and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and natural products.[3]

Mechanism:

The mechanism of the Fischer indole synthesis is a well-established, multi-step process:[2]

-

Hydrazone Formation: The reaction initiates with the condensation of 2-Chloro-4-methylphenylhydrazine with a carbonyl compound to form the corresponding hydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.

-

Tautomerization: The hydrazone undergoes tautomerization to form an enamine intermediate.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step. This concerted pericyclic reaction forms a new carbon-carbon bond.

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization occurs.

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to afford the aromatic indole ring.

Experimental Protocol: One-Pot Synthesis of a Substituted Tetrahydrocarbazole

This protocol is adapted from a general procedure for the one-pot synthesis of carbazoles and serves as an illustrative example of a Fischer indole synthesis using a substituted phenylhydrazine hydrochloride.[4][5][6]

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol) and cyclohexanone (1.2 mmol).

-

Add glacial acetic acid (5 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-chloro-6-methyl-1,2,3,4-tetrahydrocarbazole.

Expected Outcome:

The reaction is expected to yield the corresponding 8-chloro-6-methyl-1,2,3,4-tetrahydrocarbazole. The yield and purity will depend on the specific reaction conditions and purification. Similar reactions have been reported to proceed in good to excellent yields.[7]

The Japp-Klingemann Reaction: Synthesis of Hydrazones for Indole Synthesis

The Japp-Klingemann reaction is another powerful tool for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis.[5] This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester to produce a hydrazone, with the elimination of a carboxyl or acyl group, respectively.[4]

Mechanism:

The mechanism of the Japp-Klingemann reaction involves the following steps:[4]

-

Diazotization: 2-Chloro-4-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form the corresponding diazonium salt.

-

Enolate Formation: The β-keto ester is deprotonated by a base to form an enolate.

-

Azo Coupling: The enolate attacks the diazonium salt to form an azo compound.

-

Hydrolysis and Decarboxylation/Deacylation: The azo intermediate undergoes hydrolysis and subsequent decarboxylation (if starting from a β-keto acid) or deacylation (if starting from a β-keto ester) to yield the final hydrazone.

Experimental Protocol: Synthesis of a Hydrazone from a β-Keto Ester

This protocol is a general procedure for the Japp-Klingemann reaction and can be adapted for use with 2-Chloro-4-methylaniline.[8]

Materials:

-

2-Chloro-4-methylaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ethyl acetoacetate (or another β-keto ester)

-

Sodium Acetate

-

Ethanol

-

Ice

Procedure:

Part A: Diazotization

-

In a flask, dissolve 2-Chloro-4-methylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Coupling Reaction

-

In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large volume of cold water.

-

The precipitated crude hydrazone is collected by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Application in Drug Development

The indole scaffold, readily accessible through the Fischer indole synthesis using precursors like this compound, is a privileged structure in medicinal chemistry. Many drugs and biologically active compounds feature a substituted indole core.

Antimigraine Agents (Triptans):

Other Therapeutic Areas:

The substituted indole and carbazole derivatives that can be synthesized from this compound are also of interest in other therapeutic areas. For instance, carbazole derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.

The structural motif of a chloro-methyl substituted aromatic ring linked to a nitrogen-containing heterocycle is found in various pharmacologically active molecules. For example, the drug Daridorexant, an orexin receptor antagonist for the treatment of insomnia, contains a 5-chloro-4-methyl-1H-benzimidazol-2-yl moiety.[9][10] While not a direct product of a Fischer indole synthesis with the title compound, the presence of this specific substitution pattern highlights its relevance in the design of bioactive molecules.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of substituted indoles and related heterocyclic compounds. The Fischer indole synthesis and the Japp-Klingemann reaction are the cornerstone transformations that leverage the reactivity of this compound. A thorough understanding of the mechanisms of these reactions, coupled with careful experimental execution and adherence to safety protocols, will enable researchers to effectively utilize this building block in the development of novel molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the key reactions, mechanisms, and practical considerations for working with this compound, serving as a valuable resource for scientists in the field.

References

Sources

- 1. fishersci.es [fishersci.es]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. Buy Daridorexant Hydrochloride | 1792993-84-0 [smolecule.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

Review of literature for 2-Chloro-4-methylphenylhydrazine hydrochloride.

An In-Depth Technical Guide to 2-Chloro-4-methylphenylhydrazine hydrochloride: Synthesis, Application, and Handling

Introduction

This compound is a substituted aromatic hydrazine of significant interest to the chemical and pharmaceutical industries.[1][2] As a key organic building block, its primary utility lies in its role as a precursor in the synthesis of complex heterocyclic structures, most notably in the Fischer indole synthesis.[3][4] The indole scaffold, which can be readily accessed using this reagent, is a privileged structure found in a vast array of natural products and pharmaceutically active compounds.[5][6] The specific substitution pattern of a chlorine atom at the 2-position and a methyl group at the 4-position provides a unique electronic and steric profile, enabling the synthesis of targeted indole derivatives with potential applications in drug discovery.[7][8]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, analytical characterization, synthesis, and core applications of this compound, with a particular focus on its application in the Fischer indole synthesis. Furthermore, it provides validated experimental protocols and critical safety information to ensure its effective and safe utilization in a laboratory setting.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The identity, purity, and stability of this compound must be rigorously confirmed before its use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [9] |

| CAS Number | 227958-97-6; 90631-70-2 | [9][10] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [9] |

| Molecular Weight | 193.07 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [11] |

| Boiling Point | 254 °C (for free base) | [10] |

| Density | 1.260 g/cm³ (for free base) | [10] |

Structural and Purity Confirmation

Confirmation of the chemical structure and assessment of purity are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons, with chemical shifts and coupling patterns consistent with the 2-chloro-4-methyl substitution. ¹³C NMR will similarly show the expected number of carbon signals corresponding to the aromatic ring, the methyl group, and the carbon atom attached to the hydrazine moiety.[12][13]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.[14] Characteristic absorption bands for N-H stretching of the hydrazine and hydrochloride salt, as well as C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring would be expected.

-

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern of the molecular ion peak will also be characteristic of a compound containing two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for determining the purity of the compound.[15] It effectively separates the target compound from starting materials, isomers (e.g., 3-chloro-4-methylphenylhydrazine), and other by-products.[16]

Experimental Protocol: Purity Analysis by RP-HPLC

-

Objective : To determine the purity of a this compound sample.

-

Instrumentation :

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm)[15]

-

-

Reagents :

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (ACS grade)

-

-

Procedure :

-

Mobile Phase Preparation :

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation : Prepare a sample solution of this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions :[15]

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 254 nm.

-

Gradient Program : Start with 30% B, increase linearly to 90% B over 20 minutes.

-

-

Analysis : Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a single major peak.

-

Synthesis of this compound

The most common and industrially scalable synthesis of arylhydrazines involves a two-step process starting from the corresponding aniline: diazotization followed by reduction.

-

Diazotization : 2-Chloro-4-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt.[17][18] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this step is tin(II) chloride (SnCl₂) in concentrated HCl.[18] The tin(II) chloride reduces the diazonium group to the hydrazine, which precipitates from the acidic solution as the hydrochloride salt.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

-

Objective : To synthesize this compound from 2-Chloro-4-methylaniline.

-

Reagents :

-

2-Chloro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

-

Procedure :

-

Diazotization : a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Chloro-4-methylaniline (1 equiv.) in concentrated HCl (3 equiv.) and water. b. Cool the mixture to 0–5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.[17] d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.

-

Reduction : a. In a separate flask, prepare a solution of SnCl₂·2H₂O (2.5 equiv.) in concentrated HCl. Cool this solution in an ice bath. b. Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.[18] c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A precipitate should form.

-

Isolation and Purification : a. Collect the solid precipitate by vacuum filtration. b. Wash the filter cake with a small amount of cold water or brine to remove inorganic salts. c. Dry the product under vacuum to yield this compound as a solid. d. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/ether mixture.

-

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile reaction for constructing the indole ring system.[5] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[19][20] this compound is an excellent substrate for this reaction, leading to the formation of 7-chloro-5-methyl-substituted indoles.

Reaction Mechanism

The mechanism is a multi-step process that requires careful control of conditions:[5][19]

-

Hydrazone Formation : The arylhydrazine reacts with the carbonyl compound (ketone or aldehyde) to form a phenylhydrazone intermediate. This is typically a condensation reaction and may occur in situ.

-

Tautomerization : The phenylhydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step. This breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.

-

Aromatization and Cyclization : The di-imine rearomatizes, and the resulting intermediate undergoes an intramolecular cyclization, forming a five-membered ring.

-

Ammonia Elimination : Finally, a molecule of ammonia (NH₃) is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic indole ring.

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Considerations

-

Catalyst Choice : The reaction is acid-catalyzed. Both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃·OEt₂) are effective.[5][20][21] The choice of acid can significantly impact the reaction yield and selectivity, often requiring empirical optimization for a specific substrate pair. Polyphosphoric acid (PPA) is often favored as it can act as both the catalyst and the solvent.

-

Solvent and Temperature : The reaction is typically performed at elevated temperatures. The choice of solvent depends on the substrates and the acid catalyst used. Acetic acid, ethanol, and toluene are common solvents.[21] Careful temperature control is crucial as side reactions can occur at excessively high temperatures.[21]

Experimental Protocol: Synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydrocarbazole

-

Objective : To demonstrate the Fischer indole synthesis using this compound and cyclohexanone.

-

Reagents :

-

This compound (1 equiv.)

-

Cyclohexanone (1.1 equiv.)

-

Glacial Acetic Acid (as solvent and catalyst)

-

-

Procedure :

-

In a round-bottom flask, suspend this compound in glacial acetic acid.

-

Add cyclohexanone to the suspension.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water.

-

A solid product should precipitate. If not, neutralize the solution with a base (e.g., NaOH solution) to induce precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Safety, Handling, and Toxicology

Substituted hydrazines and their salts require careful handling due to their potential toxicity. Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard Information

| Hazard Statement | Classification | Precautionary Measures |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | P261, P280, P301+P312, P302+P352[22][23] |

| H315, H319 | Causes skin and serious eye irritation | P264, P305+P351+P338[23] |

| Suspected Carcinogen | Phenylhydrazine is a potential occupational carcinogen | P201, P202, P308+P313[24] |

Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[24][25]

-

Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[25][26]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22] The container should be protected from light.[24]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[27]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[22]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[22][24]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[27]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[24]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility is most pronounced in the Fischer indole synthesis, where it serves as a gateway to a wide range of 7-chloro-5-methyl-substituted indoles, which are important scaffolds in medicinal chemistry. A comprehensive understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables chemists to effectively leverage this building block for the development of novel molecules and potential therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44557934, this compound. Available: [Link]

-

ChemBK (2024). This compound. Available: [Link]

-

Wikipedia. Fischer indole synthesis. Available: [Link]

-

Ghahremanzadeh, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2389-2397. Available: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44717388, (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. Available: [Link]

-

Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53965-53985. Available: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. Available: [Link]

-

Australian Government Department of Health (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Available: [Link]

-

MySkinRecipes. (2-Chloro-4-methylphenyl)hydrazine hydrochloride. Available: [Link]

-

SpectraBase. 3-Chloro-4-methylphenylhydrazine hydrochloride - 13C NMR Spectrum. Available: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available: [Link]

-

Rasayan Journal of Chemistry (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available: [Link]

- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

ChemSrc. (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheets. Available: [Link]

-

Keri, R. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 189-228. Available: [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available: [Link]

-

PrepChem.com. Synthesis of p-chlorophenyl-hydrazine. Available: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443287, 2-Chlorophenylhydrazine hydrochloride. Available: [Link]

-

Molbase. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. Available: [Link]

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 4357831, 2-Chloro-4-methylsulfonylphenylhydrazine. Available: [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available: [Link]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available: [Link]

Sources

- 1. 227958-97-6|this compound|BLD Pharm [bldpharm.com]

- 2. (2-Chloro-4-methylphenyl)hydrazine hydrochloride [myskinrecipes.com]

- 3. MedChem Highlights - Enamine [enamine.net]

- 4. Hydrazine Building Blocks - Enamine [enamine.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 4-Methylphenylhydrazine hydrochloride(637-60-5) 13C NMR [m.chemicalbook.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. benchchem.com [benchchem.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. prepchem.com [prepchem.com]

- 18. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 22. fishersci.es [fishersci.es]

- 23. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. riccachemical.com [riccachemical.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 27. datasheets.scbt.com [datasheets.scbt.com]

Safety, handling, and storage precautions for 2-Chloro-4-methylphenylhydrazine hydrochloride.

An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Chloro-4-methylphenylhydrazine hydrochloride

Authored by: A Senior Application Scientist

Foreword: The following guide is intended for researchers, scientists, and drug development professionals who handle this compound. This document is a synthesis of established safety protocols and technical data, designed to provide a comprehensive understanding of the risks associated with this compound and the necessary precautions to ensure a safe laboratory environment. The causality behind each recommendation is explained to empower users with the knowledge to make informed safety decisions.

Compound Profile and Hazard Identification